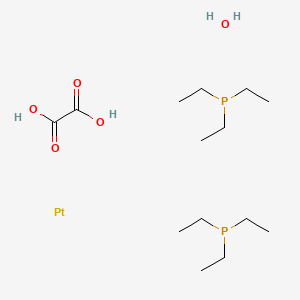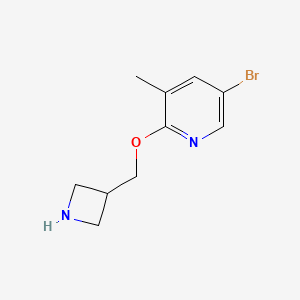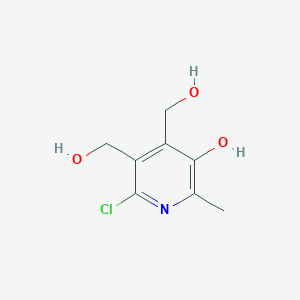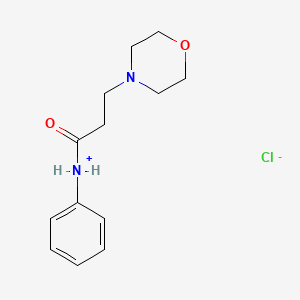
oxalic acid;platinum;triethylphosphane;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;platinum;triethylphosphane;hydrate is a coordination compound that combines oxalic acid, platinum, triethylphosphane, and water molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;platinum;triethylphosphane;hydrate typically involves the reaction of oxalic acid with a platinum precursor in the presence of triethylphosphane. The reaction is carried out in an aqueous medium, and the resulting product is isolated as a hydrate. The general reaction can be represented as follows:
[ \text{PtCl}_2 + \text{(C}_2\text{H}_5\text{)_3P} + \text{(COOH)}_2 + \text{H}_2\text{O} \rightarrow \text{[Pt(C}_2\text{H}_5\text{)_3P}_2\text{(COO)}_2\text{]} \cdot \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;platinum;triethylphosphane;hydrate can undergo various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, affecting the coordination environment of the platinum.
Substitution: Ligands such as triethylphosphane can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(0) species.
Applications De Recherche Scientifique
Oxalic acid;platinum;triethylphosphane;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: Explored for its potential anticancer properties, leveraging the cytotoxic effects of platinum compounds.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of oxalic acid;platinum;triethylphosphane;hydrate involves the coordination of the platinum center with ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the platinum center can facilitate the activation of substrates, while in biological systems, it may interact with biomolecules such as DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaliplatin: A platinum-based anticancer drug with a similar coordination environment.
Cisplatin: Another platinum-based drug used in chemotherapy.
Carboplatin: A derivative of cisplatin with different pharmacokinetic properties.
Uniqueness
Oxalic acid;platinum;triethylphosphane;hydrate is unique due to the presence of triethylphosphane as a ligand, which can influence the electronic properties and reactivity of the platinum center. This makes it distinct from other platinum compounds that may have different ligands and coordination environments.
Propriétés
Numéro CAS |
207596-31-4 |
|---|---|
Formule moléculaire |
C14H34O5P2Pt |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
oxalic acid;platinum;triethylphosphane;hydrate |
InChI |
InChI=1S/2C6H15P.C2H2O4.H2O.Pt/c2*1-4-7(5-2)6-3;3-1(4)2(5)6;;/h2*4-6H2,1-3H3;(H,3,4)(H,5,6);1H2; |
Clé InChI |
FJDZXBLTLIXMTO-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC.CCP(CC)CC.C(=O)(C(=O)O)O.O.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13731172.png)







![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)


